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Compound of Interest |

5-(4-Chlorophenyl)isoxazole-3-
Compound Name:
propionic acid

CAS No.: 870704-00-0

Cat. No.: B1611712

. J

Introduction & Chemical Identity

5-(4-Chlorophenyl)isoxazole-3-propionic acid (CAS: 870704-00-0) is a functionalized
iIsoxazole derivative primarily utilized in medicinal chemistry as a scaffold for glutamate
receptor modulation and regenerative medicine research.[1][2][3] Structurally, it features a
lipophilic 4-chlorophenyl moiety at the 5-position and a hydrophilic propionic acid tail at the 3-
position of the isoxazole core. This amphiphilic architecture mimics the pharmacophore of
AMPA (a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor ligands, albeit lacking
the

-amino group, making it a critical probe for allosteric sites or metabolic pathway investigations.

Core Identity Data
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Property Specification

CAS Number 870704-00-0

IUPAC Name z;[iz-(4-chlorophenyl)-1,2-oxazol-3-yl]propanoic
Molecular Formula

Molecular Weight 251.66 g/mol

SMILES OC(=0)CCC1=NOC(=C1)C2=CC=C(Cl)C=C2
Appearance White to off-white crystalline flakes or powder
Melting Point 157-165 °C

Physicochemical Profile

Understanding the solution-phase behavior of this compound is vital for assay development.
The presence of the carboxylic acid and the aromatic isoxazole ring dictates its solubility and
ionization states.

Solubility & Stability

e Aqueous Solubility: Low in neutral water due to the lipophilic chlorophenyl group. Solubility
increases significantly at pH > 5.5 as the carboxylic acid deprotonates (

).

e Organic Solvents: Highly soluble in DMSO (>20 mg/mL) and Ethanol.

» Stability: The isoxazole ring is thermally stable and resistant to acid hydrolysis, but the
propionic acid side chain is susceptible to standard esterification or amidation reactions.

Key Parameters
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Value -
Parameter . . Significance
(Experimental/Predicted)
At physiological pH (7.4), the
molecule exists primarily as
(Acid) 44-4.6 the anionic carboxylate (
).
Moderate lipophilicity ensures
membrane permeability;
LogP 28-32 _
suitable for CNS-targeted drug
design.
Topological Polar Surface Area
TPSA ~63 A2 indicates good oral
bioavailability potential.
Critical for receptor binding
H-Bond Donors 1 (COOH)

interactions.

Synthesis & Manufacturing

The synthesis of 5-aryl-3-alkanoic acid isoxazoles typically employs a regiospecific cyclization

strategy. The most robust industrial route involves the Claisen Condensation of a substituted

acetophenone with a succinate derivative, followed by cyclization with hydroxylamine.

Causal Synthesis Logic

e Precursor Selection: 4-Chloroacetophenone provides the pre-installed halogenated aryl ring.

Diethyl succinate serves as the source for the 4-carbon chain (becoming the C3-propionic

arm).

o Condensation: Strong base (NaH) drives the formation of the

-diketo ester intermediate.

» Cyclization: Reaction with Hydroxylamine hydrochloride (
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) closes the ring. Control of pH and solvent is critical to favor the 5-aryl-3-propanoate isomer
over the 3-aryl-5-propanoate isomer.

» Hydrolysis: The ester tail is hydrolyzed to the free acid using mild base (LiOH or NaOH) to
prevent degradation of the isoxazole ring.

Synthesis Workflow Diagram

Regioselective

4-Chloroacetophenone Claisen Condensation e Cyclization Closure
+ Diethyl Succinate (NaH, Toluene, Reflux) L (NH20HHCI, EtOH)

5-(4-Chlorophenyl)
isoxazole-3-propionic acid

Isoxazole Ester Hydrolysis
Intermediate (NaOH, then HCI)

Click to download full resolution via product page

Caption: Step-wise synthetic pathway via Claisen condensation and heterocyclic ring closure.

Biological & Pharmacological Interface

This compound operates at the intersection of neuroscience and regenerative medicine. Its
structural homology to glutamate analogs allows it to interface with signaling pathways
governing cell fate and synaptic plasticity.

Mechanism of Action[5][6]

e Glutamate Receptor Modulation: The 3-propionic acid moiety mimics the glutamate side
chain, allowing the molecule to probe the ligand-binding domains of AMPA or Kainate
receptors. Unlike full agonists, the bulky 5-chlorophenyl group likely induces a
conformational shift distinct from endogenous ligands, suggesting utility as a partial agonist
or allosteric modulator.

o Stem Cell Differentiation: Research indicates isoxazole small molecules can modulate the
Wnt/

-catenin or Calcium signaling pathways. In iPSC (induced pluripotent stem cell) protocols,
this compound is used to precondition cells, enhancing differentiation efficiency into
cardiomyocytes or myocytes by mimicking specific micro-environmental cues.

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1611712?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: In Vitro Stock Preparation

To ensure reproducibility in biological assays, follow this self-validating solubilization protocol:

Weighing: Accurately weigh 10 mg of the compound.

Primary Solubilization: Add 1.0 mL of sterile DMSO. Vortex for 30 seconds.

o Validation: Solution must be completely clear. If turbid, sonicate at 40°C for 5 minutes.

Quantification: Concentration = ~39.7 mM.

Aqueous Dilution: Dilute 1:1000 into culture media (Final: ~40

M) immediately prior to use.

o Note: Avoid storing aqueous dilutions. The DMSO stock is stable at -20°C for 6 months.

Analytical Characterization

Confirm identity and purity using the following standard specifications.

« NMR (DMSO-

, 400 MH2z):

o

12.2 (s, 1H, COOH)

(¢]

7.90 (d, 2H, Ar-H, ortho to CI)

o

7.55 (d, 2H, Ar-H, meta to Cl)

o

6.85 (s, 1H, Isoxazole H-4)

(¢]

2.90 (t, 2H,

-Isoxazole)

(¢]

2.60 (t, 2H,

-COOH)
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e HPLC Purity: >97% (Area %) at 254 nm.
e Mass Spectrometry (ESI):

(matches Cl isotope pattern).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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